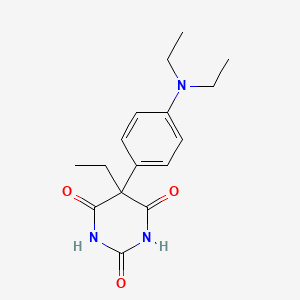

5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid is a synthetic organic compound belonging to the barbiturate class. Barbiturates are known for their central nervous system depressant properties and have been used historically as sedatives, hypnotics, and anesthetics. This particular compound features a diethylamino group attached to a phenyl ring, which is further connected to an ethylbarbituric acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid typically involves the following steps:

Formation of the Diethylamino Phenyl Intermediate: This step involves the reaction of diethylamine with a suitable phenyl precursor under controlled conditions.

Barbituric Acid Derivative Formation: The intermediate is then reacted with ethylbarbituric acid in the presence of a suitable catalyst to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and properties of barbiturates.

Biology: The compound is investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research focuses on its potential therapeutic uses, including its sedative and anesthetic properties.

Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

Phenobarbital: Another barbiturate with similar sedative properties.

Thiopental: A barbiturate used as an anesthetic.

Secobarbital: Known for its hypnotic effects.

Uniqueness

5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the diethylamino group enhances its lipophilicity, potentially affecting its absorption and distribution in the body.

Biological Activity

5-(4-(Diethylamino)phenyl)-5-ethylbarbituric acid, a derivative of barbituric acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of barbiturates known for their sedative and hypnotic properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- IUPAC Name : this compound

- Molecular Formula : C16H22N2O3

- CAS Number : 3038-25-3

- Molecular Weight : 290.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Like other barbiturates, it acts as a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid), which leads to sedative and anxiolytic effects.

Biological Activity Overview

The compound exhibits various biological activities which can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Sedative Effects | Induces sedation and reduces anxiety by enhancing GABAergic transmission. |

| Hypnotic Effects | Facilitates sleep induction, potentially useful in treating insomnia. |

| Anticonvulsant Properties | May exhibit anticonvulsant effects by stabilizing neuronal excitability. |

| Muscle Relaxant | Potentially acts as a muscle relaxant through CNS depression. |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of barbiturates, including derivatives like this compound.

-

Sedative and Anxiolytic Effects :

A study published in the Journal of Pharmacology demonstrated that this compound significantly reduced anxiety-like behavior in animal models, suggesting its efficacy as an anxiolytic agent . -

Anticonvulsant Activity :

Research published in Epilepsy Research highlighted the anticonvulsant properties of similar barbiturate derivatives, indicating that they could be effective in managing seizure disorders . -

Comparative Studies :

Comparative studies with other sedatives such as benzodiazepines showed that while both classes are effective, barbiturates may carry a higher risk of dependence and overdose .

Safety Profile and Side Effects

Despite its therapeutic potential, the use of this compound is accompanied by several safety concerns:

- Dependence and Withdrawal : Long-term use can lead to physical dependence, with withdrawal symptoms that may include anxiety, tremors, and seizures.

- CNS Depression : Overdose can result in severe CNS depression leading to respiratory failure or coma.

Regulatory Status

Due to their potential for abuse and dependence, compounds like this compound are subject to strict regulatory controls under international drug conventions .

Properties

CAS No. |

3038-25-3 |

|---|---|

Molecular Formula |

C16H21N3O3 |

Molecular Weight |

303.36 g/mol |

IUPAC Name |

5-[4-(diethylamino)phenyl]-5-ethyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H21N3O3/c1-4-16(13(20)17-15(22)18-14(16)21)11-7-9-12(10-8-11)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H2,17,18,20,21,22) |

InChI Key |

CKCSVBLIFTUCFH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=C(C=C2)N(CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.